molecular formula C11H9ClN4O2 B2711833 (Z)-4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one CAS No. 464903-59-1

(Z)-4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one

Cat. No.: B2711833
CAS No.: 464903-59-1
M. Wt: 264.67
InChI Key: AQLSAEPFORCHOK-ACAGNQJTSA-N
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Description

(Z)-4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyridazinone core substituted with a chloro group and a hydrazinyl group linked to a hydroxybenzylidene moiety. The (Z)-configuration indicates the specific geometric isomerism around the hydrazone double bond, which can influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one typically involves the following steps:

  • Formation of the Hydrazone: : The initial step involves the condensation of 2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

      Reaction Conditions: This reaction is usually carried out in ethanol or methanol as a solvent, under reflux conditions for several hours.

      Reagents: 2-hydroxybenzaldehyde, hydrazine hydrate, ethanol/methanol.

  • Cyclization and Chlorination: : The hydrazone is then reacted with 4-chloro-3,6-dihydropyridazine-3,6-dione to form the final product.

      Reaction Conditions: This step is typically performed in the presence of a base such as sodium acetate, under reflux conditions.

      Reagents: 4-chloro-3,6-dihydropyridazine-3,6-dione, sodium acetate, ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group in the benzylidene moiety can undergo oxidation to form quinone derivatives.

      Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

      Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

  • Substitution: : The chloro group on the pyridazinone ring can undergo nucleophilic substitution reactions.

      Reagents: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: This compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology

    Biological Activity Studies: Due to its structural features, this compound is often studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the search for new therapeutic agents.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (Z)-4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one exerts its effects is largely dependent on its interaction with biological targets. The hydrazone moiety can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The chloro and hydroxy groups can also participate in various interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one: The (E)-isomer of the compound, which may exhibit different biological activities due to its geometric configuration.

    4-chloro-5-(2-(2-methoxybenzylidene)hydrazinyl)pyridazin-3(2H)-one: A similar compound with a methoxy group instead of a hydroxy group, potentially altering its reactivity and biological properties.

Uniqueness

The (Z)-configuration of the hydrazone linkage in (Z)-4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one is unique and can significantly influence its chemical and biological properties. This specific isomer may exhibit distinct reactivity patterns and interactions with biological targets compared to its (E)-isomer or other structurally similar compounds.

Properties

IUPAC Name

5-chloro-4-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O2/c12-10-8(6-14-16-11(10)18)15-13-5-7-3-1-2-4-9(7)17/h1-6,17H,(H2,15,16,18)/b13-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLSAEPFORCHOK-ACAGNQJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=C(C(=O)NN=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC2=C(C(=O)NN=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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